molecular formula C23H18N4O5S B1223832 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide

4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide

Cat. No. B1223832
M. Wt: 462.5 g/mol
InChI Key: LNHHUUBVHBPJRG-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide is a member of quinazolines.

Scientific Research Applications

Antidiabetic Potential

4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide and its derivatives have been studied for their potential antidiabetic properties. For instance, a study synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating a potential role in diabetes management (Lalpara et al., 2021).

Diuretic and Antihypertensive Effects

Research on quinazoline derivatives, which include the chemical structure of 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide, has shown promise in diuretic and antihypertensive applications. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

Anticancer Research

Compounds structurally similar to 4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide have been studied for their potential anticancer properties. For example, a study on 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, a related compound, showed significant cytotoxic effects against various cancer cell lines, suggesting its potential in cancer treatment research (Hour et al., 2007).

Inhibition of Formyl Peptide Receptor-Like 1

A study exploring quinazolinone derivatives synthesized compounds based on a hit compound targeting the human formyl peptide receptor-like 1 (FPRL1). These derivatives, including a methoxyl substitution, showed promise as modulators of chemoattractant receptors in vitro and in vivo, indicating potential applications in pharmacology (Zhou et al., 2007).

properties

Product Name

4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

4-methoxy-N-[2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H18N4O5S/c1-32-18-12-8-16(9-13-18)21(28)25-26-22(29)19-4-2-3-5-20(19)24-23(26)33-14-15-6-10-17(11-7-15)27(30)31/h2-13H,14H2,1H3,(H,25,28)

InChI Key

LNHHUUBVHBPJRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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